molecular formula C9H11NO B13951758 3-Ethylbenzamide CAS No. 500293-87-8

3-Ethylbenzamide

Cat. No.: B13951758
CAS No.: 500293-87-8
M. Wt: 149.19 g/mol
InChI Key: MVGMZFRPBRUJAQ-UHFFFAOYSA-N
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Description

3-Ethylbenzamide is an organic compound with the molecular formula C9H11NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group attached to the benzene ring and an amide functional group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylbenzamide can be synthesized through the direct condensation of 3-ethylbenzoic acid with ammonia or an amine under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, this compound is produced using a similar condensation reaction but on a larger scale. The process may involve the use of catalysts to increase the reaction rate and yield. Ultrasonic irradiation and the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: 3-Ethylbenzoic acid.

    Reduction: 3-Ethylaniline.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its amide functional group.

Comparison with Similar Compounds

    3-Methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    3-Chlorobenzamide: Contains a chlorine atom instead of an ethyl group.

    3-Methoxybenzamide: Features a methoxy group in place of the ethyl group.

Uniqueness: 3-Ethylbenzamide is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

500293-87-8

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-ethylbenzamide

InChI

InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)

InChI Key

MVGMZFRPBRUJAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)N

Origin of Product

United States

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